molecular formula C8H8ClFO3S B2880754 (2-chloro-4-fluorophenyl)methyl methanesulfonate CAS No. 219765-26-1

(2-chloro-4-fluorophenyl)methyl methanesulfonate

Cat. No.: B2880754
CAS No.: 219765-26-1
M. Wt: 238.66
InChI Key: DSCSCSPBIGHMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-4-fluorophenyl)methyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of a methanesulfonic acid esterified with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-chloro-4-fluorobenzyl ester typically involves the esterification of methanesulfonic acid with 2-chloro-4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for methanesulfonic acid 2-chloro-4-fluorobenzyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the methanesulfonate group.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methanesulfonic acid and 2-chloro-4-fluorobenzyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid 2-chloro-4-fluorobenzyl ester include strong acids or bases for hydrolysis, nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of methanesulfonic acid 2-chloro-4-fluorobenzyl ester include methanesulfonic acid, 2-chloro-4-fluorobenzyl alcohol, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

(2-chloro-4-fluorophenyl)methyl methanesulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be utilized in the development of pharmaceutical agents, particularly those requiring specific ester functionalities.

    Materials Science: It is explored for its potential use in the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-chloro-4-fluorobenzyl ester involves its reactivity as an ester. The ester bond can be cleaved under specific conditions, releasing the methanesulfonic acid and the 2-chloro-4-fluorobenzyl moiety. These fragments can then participate in further chemical reactions, depending on the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 2-chlorobenzyl ester
  • Methanesulfonic acid 4-fluorobenzyl ester
  • Methanesulfonic acid 2,4-dichlorobenzyl ester

Uniqueness

(2-chloro-4-fluorophenyl)methyl methanesulfonate is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other methanesulfonates .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCSCSPBIGHMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.